Mmv-048

描述

Structure

3D Structure

属性

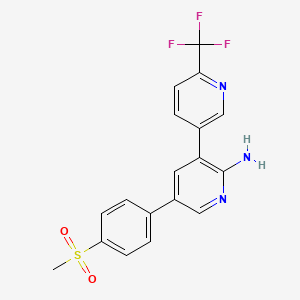

IUPAC Name |

5-(4-methylsulfonylphenyl)-3-[6-(trifluoromethyl)pyridin-3-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O2S/c1-27(25,26)14-5-2-11(3-6-14)13-8-15(17(22)24-10-13)12-4-7-16(23-9-12)18(19,20)21/h2-10H,1H3,(H2,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJQABCNNLMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)N)C3=CN=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314883-11-8 | |

| Record name | MMV-390048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1314883118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MMV-048 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z5T00JJ10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Potent Antimalarial Action of MMV-048: A Technical Guide to its Mechanism of Action Against Plasmodium

For Immediate Release

A Deep Dive into the Novel Kinase Inhibition Strategy of a Promising Antimalarial Candidate

This technical guide provides an in-depth exploration of the mechanism of action of MMV-048 (also known as MMV390048), a novel antimalarial compound from the aminopyridine class. Developed through a collaboration led by the University of Cape Town's Drug Discovery and Development Centre (H3D) and Medicines for Malaria Venture (MMV), this compound presents a significant advancement in the fight against malaria, demonstrating activity against multiple stages of the Plasmodium parasite life cycle and efficacy against drug-resistant strains.[1][2][3] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular interactions and the experimental evidence that underpins them.

Core Mechanism: Targeting a Crucial Parasite Lipid Kinase

The specificity of this compound for the parasite's PI4K over human orthologs is a key attribute, contributing to its potential as a safe and effective therapeutic agent. However, some off-target effects on human kinases, including MAP4K4 and MINK1, have been observed in preclinical studies and are thought to be potentially linked to developmental toxicity signals seen in rat models.[8]

Quantitative Analysis of Antimalarial Activity

This compound exhibits potent activity against various stages of the Plasmodium life cycle. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parameter | Strain/Isolate | Value | Assay Method | Reference |

| IC50 | NF54 (drug-sensitive) | 28 nM | [3H]-hypoxanthine incorporation | [4][9] |

| IC90 | NF54 (drug-sensitive) | 40 nM | [3H]-hypoxanthine incorporation | [4][9] |

| IC50 | Multidrug-resistant clinical isolates | 1.5-fold max/min ratio | Not specified | [9] |

| IC50 (Gametocytes, Stage IV/V) | Not specified | 285 nM | pLDH assay | [9] |

| Parasite Reduction Ratio (PRR) at 10x IC50 | 3D7 | 2.7 (log10 reduction in 48h) | Limiting dilution | [9] |

Table 2: In Vivo Efficacy of this compound

| Model | Plasmodium Species | Dosing Regimen | Efficacy Metric | Value | Reference |

| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED90 | 1.1 mg/kg | [9] |

| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED50 | 0.57 mg/kg | [9] |

| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED90 (at day 7) | 0.57 mg/kg | [6] |

| Macaque | P. cynomolgi | Single oral dose | Prophylactic effect | Full chemoprotection | [6] |

Table 3: PI4K Inhibition

| Parameter | Enzyme Source | Value | Assay Method | Reference |

| Kdapp | Plasmodium PI4K | 0.3 µM | Not specified | [4] |

| IC50 | P. vivax PI4K | 23 nM (for UCT943, a next-gen inhibitor) | Not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols used to elucidate the mechanism of action of this compound.

In Vitro Asexual Blood Stage Activity Assay ([3H]-hypoxanthine incorporation)

This assay determines the effect of a compound on the growth of intraerythrocytic P. falciparum.

-

Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX.

-

Compound Preparation: this compound is serially diluted to the desired concentrations.

-

Assay Plate Preparation: Asynchronous parasite cultures are diluted to a starting parasitemia of 0.5% in a 1% hematocrit solution and dispensed into 96-well plates containing the test compound dilutions.

-

Incubation: Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.

-

Harvesting and Scintillation Counting: The plates are harvested onto glass-fiber filters, and the incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve.

Chemoproteomic Target Identification

This unbiased approach was used to identify the molecular target of this compound.

-

Affinity Matrix Preparation: An analogue of this compound with a linker is synthesized and immobilized on sepharose beads.[11]

-

Protein Extraction: P. falciparum blood-stage parasites are lysed to obtain a soluble protein extract.

-

Affinity Capture: The parasite lysate is incubated with the this compound-coupled beads. In a competitive binding experiment, a parallel incubation is performed in the presence of an excess of free this compound.[11]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the specifically bound proteins are eluted.

-

Proteomic Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

-

Target Identification: Proteins that show significantly reduced binding to the beads in the presence of free this compound are identified as potential targets.[11] PfPI4K was the only protein that showed competitive binding.[11]

In Vivo Efficacy in a Humanized SCID Mouse Model

This model assesses the efficacy of antimalarial compounds against human malaria parasites in an animal model.

-

Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.

-

Infection: The mice are infected with a drug-sensitive strain of P. falciparum (e.g., 3D7).[6]

-

Drug Administration: this compound is administered orally at various doses, typically once daily for four consecutive days.[6]

-

Monitoring Parasitemia: Blood samples are taken at regular intervals, and parasitemia is determined by flow cytometry or microscopy.[6]

-

Efficacy Calculation: The effective dose required to inhibit parasite growth by 50% (ED50) and 90% (ED90) is calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group.[6]

Visualizing the Mechanism and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway and the experimental workflow for target identification.

Caption: this compound inhibits Plasmodium PI4K, disrupting essential membrane trafficking.

Caption: Workflow for identifying this compound's target via competitive chemoproteomics.

Conclusion

This compound represents a promising new class of antimalarial compounds with a novel mechanism of action centered on the inhibition of Plasmodium PI4K. Its broad activity across the parasite life cycle and efficacy against resistant strains underscore its potential as a valuable tool for malaria control and elimination. The detailed experimental data and methodologies presented in this guide provide a solid foundation for further research and development of PI4K inhibitors as a new generation of antimalarial drugs.

References

- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MMV-390048 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. mmv.org [mmv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase | Medicines for Malaria Venture [mmv.org]

- 6. ajtmh.org [ajtmh.org]

- 7. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]

- 9. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

MMV-048: A Technical Chronicle of its Discovery and Development

Introduction

MMV390048 (MMV-048) is a novel antimalarial compound from the 2-aminopyridine class that has garnered significant attention for its unique mechanism of action and its activity across multiple stages of the Plasmodium parasite lifecycle.[1][2] Discovered by an international team led by Professor Kelly Chibale at the University of Cape Town's Drug Discovery and Development Centre (H3D), it was the first new antimalarial medicine to enter Phase I clinical trials in Africa.[1][2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and the preclinical and clinical development history of this compound.

Discovery and Lead Optimization

The journey of this compound began with a phenotypic whole-cell high-throughput screening campaign, which identified the 2-aminopyridine class of molecules as having promising antimalarial activity.[4][5] The initial hit compound underwent a rigorous lead-optimization program to improve its drug-like properties. Key structural modifications were made to enhance in vivo stability, solubility, potency, and metabolic stability, ultimately leading to the selection of this compound as the optimized lead compound.[4][6]

Figure 1: High-level overview of the this compound discovery and development pipeline.

Mechanism of Action

Genomic and chemoproteomic studies were instrumental in identifying the molecular target of this compound.[4][5] These investigations revealed that this compound acts through the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a novel drug target for malaria.[4][5][7] The compound competitively binds to the ATP-binding site of PfPI4K.[8] This kinase is believed to play a crucial role in regulating essential membrane trafficking events at the Golgi apparatus of the parasite.[9] The identification was confirmed through the generation of resistant parasite mutants, which showed mutations in the PfPI4K gene, and through affinity capture experiments where this compound competitively inhibited the binding of only a single protein, PfPI4K, from parasite extracts.[5][9]

Figure 2: Simplified signaling pathway for this compound's mechanism of action.

Preclinical Development

This compound demonstrated a promising preclinical profile, exhibiting activity against all lifecycle stages of the Plasmodium parasite, with the exception of late-stage hypnozoites.[3][4][5]

In Vitro Activity

The compound showed potent activity against drug-sensitive and multidrug-resistant clinical isolates of P. falciparum.[5] It also displayed activity against the liver stages of the parasite, which are responsible for establishing infection and, in the case of P. vivax, for relapse.[5][7]

| Parameter | Strain/Species | Value | Reference |

| IC₅₀ (Blood Stage) | P. falciparum (NF54) | 28 nM | [5][8] |

| IC₉₀ (Blood Stage) | P. falciparum (NF54) | 40 nM | [5][8] |

| Cross-Resistance | Multidrug-resistant P. falciparum | Low (1.5-fold max/min IC₅₀ ratio) | [5] |

| IC₅₀ (PvPI4K Enzyme) | P. vivax PI4K | 23 nM | [7] |

| IC₅₀ (Liver Stage) | P. berghei | 0.92 nM | [7] |

| IC₅₀ (Hypnozoites) | P. vivax / P. cynomolgi | <100 nM / <10 nM (prophylactic) | [7] |

Table 1: Summary of in vitro activity of this compound.

In Vivo Efficacy

In vivo studies in mouse and monkey models of malaria confirmed the compound's efficacy. This compound was curative in a P. berghei mouse model and demonstrated efficacy in a humanized P. falciparum mouse model.[5] Importantly, it showed high in vivo efficacy in monkeys infected with P. cynomolgi, validating the correlation between its in vitro potency and in vivo effect.[10] These experiments also revealed its ability to provide full chemoprotection and delay relapse.[5]

| Parameter | Animal Model | Dosage/Value | Reference |

| ED₅₀ | P. berghei mouse model (4 oral doses) | 0.57 mg/kg | [5] |

| ED₉₀ | P. berghei mouse model (4 oral doses) | 1.1 mg/kg | [5] |

| Curative Dose | P. berghei mouse model (single oral dose) | 30 mg/kg | [5] |

| Efficacy | P. cynomolgi monkey model | Demonstrated high efficacy and chemoprotection | [5][10] |

Table 2: Summary of in vivo efficacy of this compound.

Pharmacokinetics and Safety

Preclinical pharmacokinetic studies revealed that this compound has low clearance, a long half-life, and good oral bioavailability across multiple species, including rats, dogs, and monkeys.[10] Extensive toxicity assessments, including genotoxicity and 14-day GLP toxicology studies in rats and dogs, showed an acceptable preclinical safety profile, which supported its progression to clinical trials.[10][11] However, later embryofetal development studies revealed adverse signals, including diaphragmatic hernias and cardiovascular malformations in rats, which were potentially linked to the inhibition of the mammalian PI4Kβ paralogue and off-target kinases like MAP4K4 and MINK1.[11][12]

| Parameter | Species | Value | Reference |

| Bioavailability | Rat, Dog, Monkey | Good | [10] |

| Clearance | Rat, Dog, Monkey | Low | [10] |

| Elimination Half-life | Human | 129 to 215 hours | [9] |

Table 3: Pharmacokinetic properties of this compound.

Clinical Development

Following its nomination as a preclinical candidate and approval for clinical development in 2012, this compound advanced into human trials.[10]

Phase I Trials

In 2014, this compound became the first new antimalarial to enter Phase I studies in Africa.[2][3] These first-in-human studies were conducted in healthy volunteers to evaluate the safety, tolerability, and pharmacokinetic profile of the compound.[2][10] The initial formulation showed high variability in exposure among subjects, which could lead to inconsistent dosing and efficacy.[1] This necessitated the development of a new formulation with improved and more consistent exposure, which was subsequently tested in further bioavailability studies.[1] Overall, this compound was well tolerated in Phase I studies at doses up to 120 mg.[13]

Phase IIa Trials

A Phase IIa clinical trial was initiated to evaluate the efficacy, safety, and pharmacokinetics of a single 120-mg dose of this compound in adult male patients in Ethiopia with uncomplicated P. vivax malaria.[1][13] The study demonstrated rapid clearance of both asexual parasites and gametocytes.[13] The primary endpoint, adequate clinical and parasitological response (ACPR) at day 14, was 100% for the eight patients enrolled.[13] However, the study was not completed due to operational reasons and the emerging preclinical data on teratogenicity.[13] Another Phase 2 trial (NCT02880241) was terminated due to a strategic business decision by Medicines for Malaria Venture (MMV) in December 2020.[9]

| Trial Identifier | Phase | Status | Key Findings/Comments | Reference |

| NCT02783833 | Phase 1/2 | Completed | Determined the minimum inhibitory concentration against P. falciparum. | [9] |

| Phase IIa (Ethiopia) | Phase 2a | Not Completed | 100% ACPR at day 14 in 8 P. vivax patients; rapid parasite clearance. Terminated due to operational reasons and emerging teratotoxicity data. | [13] |

| NCT02880241 | Phase 2 | Terminated | Planned to determine activity against P. vivax and P. falciparum. Terminated due to an MMV strategic business decision. | [9] |

Table 4: Summary of key clinical trials for this compound.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (IC₅₀ Determination)

The in vitro activity of this compound against P. falciparum blood stages was determined using a standard SYBR Green I-based fluorescence assay or a pLDH assay.

-

Cell Culture: Asexual stages of chloroquine-sensitive (e.g., NF54) or drug-resistant P. falciparum strains were cultured in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with AlbuMAX and hypoxanthine.

-

Assay Protocol: Synchronized ring-stage parasites (0.5-1% parasitemia) were incubated in 96-well or 384-well plates with serial dilutions of this compound for 72 hours.

-

Data Analysis: Parasite growth was quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA, or by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH) enzyme. IC₅₀ values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Mechanism of Action Deconvolution (Chemoproteomics)

The molecular target of this compound was identified using an affinity capture-based chemoproteomics approach.[5]

-

Affinity Matrix Preparation: An active analog of this compound containing a primary amine linker (MMV666845) was covalently immobilized onto Sepharose beads.[5]

-

Protein Capture: The functionalized beads were incubated with a soluble protein extract from P. falciparum blood-stage parasites.

-

Competitive Elution: The pull-down experiment was performed in parallel in the presence of an excess of free this compound. Proteins for which binding to the beads was competitively inhibited by free this compound were considered potential targets.

-

Target Identification: Captured proteins were eluted, separated by SDS-PAGE, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). PfPI4K was identified as the only protein specifically competed off by free this compound.[5][8]

Figure 3: Experimental workflow for target identification via chemoproteomics.

In Vivo Efficacy (P. berghei Mouse Model)

The in vivo efficacy was assessed using the Peters' 4-day suppressive test in a P. berghei mouse model.[5]

-

Infection: Mice were inoculated intravenously or intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: this compound was administered orally once daily for four consecutive days, starting 4 hours post-infection.

-

Monitoring: Parasitemia was monitored by microscopic examination of Giemsa-stained thin blood smears on day 4 post-infection.

-

Endpoint: The 50% and 90% effective doses (ED₅₀ and ED₉₀), the doses required to suppress parasitemia by 50% and 90% relative to an untreated control group, were calculated. Curative efficacy was determined by extending the monitoring period to 30 days to check for parasite recrudescence.[5]

References

- 1. MMV048 | Medicines for Malaria Venture [mmv.org]

- 2. MMV048 | Medicines for Malaria Venture [mmv.org]

- 3. New publication highlights efficacy of MMV048 against resistant strains of malaria | Medicines for Malaria Venture [mmv.org]

- 4. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. MMV048 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. researchgate.net [researchgate.net]

- 11. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition | Medicines for Malaria Venture [mmv.org]

- 12. Malarial PI4K inhibitor induced diaphragmatic hernias in rat: Potential link with mammalian kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Efficacy, Safety, Tolerability, and Pharmacokinetics of MMV390048 in Acute Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]

MMV-048: A Deep Dive into the Inhibition of Plasmodium Phosphatidylinositol 4-Kinase (PfPI4K)

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the discovery and development of novel antimalarial agents with unique mechanisms of action. MMV-048 (also known as MMV390048) represents a promising aminopyridine-class compound that targets a crucial enzyme in the parasite's life cycle: phosphatidylinositol 4-kinase (PfPI4K).[1] This technical guide provides an in-depth overview of this compound as a PfPI4K inhibitor, consolidating key quantitative data, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks.

This compound exhibits potent activity against multiple life cycle stages of the Plasmodium parasite, including asexual blood stages, liver stages, and gametocytes, making it a candidate for treatment, prophylaxis, and transmission-blocking strategies.[2] Its novel mode of action, the inhibition of PfPI4K, has been validated through a combination of chemoproteomic, genetic, and biochemical studies.[3] This document serves as a comprehensive resource for researchers and drug development professionals working on the next generation of antimalarial therapies.

Mechanism of Action: Targeting a Key Parasite Kinase

This compound exerts its antimalarial effect by specifically inhibiting the beta isoform of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4Kβ).[1][4] This enzyme plays a critical role in the parasite's intracellular development and survival.

The PfPI4K Signaling Pathway

PfPI4K is a lipid kinase that catalyzes the phosphorylation of phosphatidylinositol (PI) to generate phosphatidylinositol 4-phosphate (PI4P).[5] PI4P is a key signaling lipid that is involved in the regulation of membrane trafficking and protein localization within the parasite.[6][7] The inhibition of PfPI4K by this compound disrupts these essential cellular processes, leading to parasite death.

Recent studies have elucidated a signaling pathway involving PfPI4K and PfCDPK7, a calcium-dependent protein kinase.[6] PfPI4K-generated PI4P interacts with PfCDPK7, influencing its localization and activity.[6] This, in turn, regulates phospholipid biosynthesis, specifically the synthesis of phosphatidylcholine (PC), which is crucial for parasite development.[6]

Target Identification and Validation

The identification of PfPI4K as the molecular target of this compound was a critical step in its development. This was achieved through a combination of forward genetics and chemoproteomics.

-

In Vitro Resistance Selection and Whole-Genome Sequencing: P. falciparum parasites resistant to this compound were generated through in vitro drug pressure. Whole-genome sequencing of these resistant clones revealed single nucleotide polymorphisms (SNPs) in the pfpi4k gene.

-

Chemoproteomics: Affinity-based protein profiling (AfBPP) using an immobilized this compound analog confirmed a direct interaction with PfPI4K in parasite lysates. Competitive binding assays demonstrated that free this compound could prevent the binding of PfPI4K to the affinity matrix, further validating it as the specific target.[8]

Quantitative Data on this compound Activity

This compound has demonstrated potent activity across various Plasmodium species and life cycle stages. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Plasmodium Species/Strain | Value | Reference(s) |

| IC50 (Asexual Blood Stage) | P. falciparum (NF54) | 28 nM | |

| P. falciparum (multidrug-resistant isolates) | 1.5-fold max/min IC50 ratio | ||

| IC90 (Asexual Blood Stage) | P. falciparum (NF54) | 40 nM | |

| IC50 (Liver Stage Schizonts) | P. cynomolgi | 64 nM | |

| IC50 (Liver Stage Hypnozoites) | P. cynomolgi | 61 nM | |

| IC50 (Late-Stage Gametocytes) | P. falciparum (NF54, pLDH assay) | 285 nM | |

| P. falciparum (recombinant, luciferase assay) | 140 nM (Stage IV/V) | ||

| Parasite Reduction Ratio (PRR) | P. falciparum (at 10x IC50) | 2.7 (log10 reduction) | |

| Apparent Dissociation Constant (Kdapp) | PfPI4K | 0.3 µM | [9][10] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Plasmodium Species | Dosing Regimen | Efficacy Endpoint | Value | Reference(s) |

| Mouse (P. berghei) | P. berghei | 4 oral doses | ED90 | 1.1 mg/kg | [3] |

| ED50 | 0.57 mg/kg | ||||

| Single oral dose | Curative Dose | 30 mg/kg | |||

| Humanized SCID Mouse | P. falciparum | 4 daily oral doses | ED90 (day 7) | 0.57 mg/kg | [3] |

| Monkey (P. cynomolgi) | P. cynomolgi | Prophylactic treatment | Chemoprotection | Full protection | |

| Relapse | Delayed relapse | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro Asexual Blood Stage Growth Inhibition Assay (SYBR Green I)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

-

P. falciparum culture (synchronized to ring stage)

-

Human erythrocytes (O+)

-

Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)

-

96-well black, clear-bottom microplates

-

Test compound (this compound) and control drugs (e.g., chloroquine)

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I)

-

Fluorescence microplate reader

Procedure:

-

Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a separate 96-well plate.

-

Plate Setup: Transfer the drug dilutions to the assay plate in triplicate. Include negative controls (medium with vehicle, e.g., DMSO) and positive controls (a known antimalarial).

-

Parasite Addition: Add synchronized ring-stage P. falciparum culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well. Incubate in the dark at room temperature for at least 1 hour.

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocyte controls. Plot the percentage of parasite growth inhibition against the log of the drug concentration and fit a dose-response curve to determine the IC50 value.

In Vitro PfPI4K Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant PfPI4K.

Materials:

-

Recombinant PfPI4K enzyme

-

Phosphatidylinositol (PI) substrate

-

ATP

-

Kinase reaction buffer (e.g., containing HEPES, MgCl₂, DTT)

-

This compound and control inhibitors

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate, combine the recombinant PfPI4K enzyme, PI substrate, and varying concentrations of this compound in the kinase reaction buffer.

-

Initiate Reaction: Start the kinase reaction by adding a solution of ATP and MgCl₂ to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Luminescence Generation: Add the Kinase Detection Reagent, which converts the ADP produced by the kinase reaction into ATP and then uses this ATP to generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence signal using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Target Identification by Affinity-Based Chemoproteomics

This method is used to identify the protein target(s) of a compound from a complex protein mixture, such as a parasite lysate.

Materials:

-

P. falciparum lysate

-

Immobilized this compound analog (e.g., on sepharose beads)

-

Control beads (without the compound)

-

Free this compound (for competition assay)

-

Lysis buffer, wash buffers, and elution buffer

-

SDS-PAGE gels and staining reagents

-

Mass spectrometer

Procedure:

-

Lysate Preparation: Prepare a protein lysate from a culture of P. falciparum.

-

Affinity Pulldown: Incubate the parasite lysate with the this compound-conjugated beads and control beads. For the competition assay, pre-incubate the lysate with an excess of free this compound before adding the conjugated beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Compare the proteins pulled down by the this compound beads with those from the control beads and the competition assay. The protein that is specifically enriched on the this compound beads and whose binding is competed off by the free compound is identified as the target.

References

- 1. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing transmission blockade in Plasmodium spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of an In Vitro Assay and Demonstration of Plasmodium berghei Liver-Stage Inhibition by TRAP-Specific CD8+ T Cells | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. iddo.org [iddo.org]

- 10. malariaworld.org [malariaworld.org]

The Pan-Plasmodial Activity of MMV-048: A Technical Guide to its Evaluation Across the Parasite Life Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV390048 (MMV-048) is a novel antimalarial compound belonging to the 2-aminopyridine class that exhibits potent activity against multiple stages of the Plasmodium life cycle.[1][2] Its unique mechanism of action, the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a lipid kinase essential for parasite development, makes it a promising candidate for both treatment and transmission-blocking strategies in the fight against malaria.[3][4][5] This technical guide provides a comprehensive overview of the activity of this compound across the asexual blood, liver, and sexual stages of the Plasmodium parasite. Detailed experimental protocols for key assays and a visualization of the targeted signaling pathway are presented to facilitate further research and development in this area.

Quantitative Activity of this compound Across Plasmodium Life Cycle Stages

The efficacy of this compound has been quantified across various life cycle stages of different Plasmodium species. The following tables summarize the key in vitro and in vivo activity data.

Table 1: In Vitro Activity of this compound Against Asexual and Sexual Stages of Plasmodium falciparum

| Life Cycle Stage | P. falciparum Strain | Assay Type | Parameter | Value (nM) | Reference(s) |

| Asexual Blood Stage | NF54 | [3H]-Hypoxanthine Incorporation | IC50 | 28 | [1] |

| Asexual Blood Stage | NF54 | [3H]-Hypoxanthine Incorporation | IC90 | 40 | [1] |

| Gametocytes (Stage I-III) | NF54 | pLDH | IC50 | 214 | [1] |

| Gametocytes (Stage IV-V) | NF54 | pLDH | IC50 | 140 | [1] |

| Gametocytes (Late Stage) | NF54 | pLDH | IC50 | 285 | [1] |

| Male Gamete Formation | NF54 | Exflagellation Inhibition | IC50 | 90 | [1] |

Table 2: In Vitro Activity of this compound Against Liver Stages of Plasmodium cynomolgi

| Life Cycle Stage | Assay System | Parameter | Value (nM) | Reference(s) |

| Liver Stage Schizonts | Primary Rhesus Hepatocytes | IC50 | 64 | [1] |

| Liver Stage Hypnozoites | Primary Rhesus Hepatocytes | IC50 | 61 | [1] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Plasmodium Species | Mouse Model | Dosing Regimen | Parameter | Value (mg/kg) | Reference(s) |

| P. berghei | Standard | 4 oral doses | ED90 | 1.1 | [1] |

| P. berghei | Standard | 4 oral doses | ED50 | 0.57 | [1] |

| P. falciparum (3D7) | Humanized SCID | Once daily oral (4 days) | ED90 | 0.57 | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Asexual Blood Stage Activity Assay ([3H]-Hypoxanthine Incorporation)

This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine, a precursor for nucleic acid synthesis.

-

Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Cultures are synchronized at the ring stage using methods such as sorbitol treatment.

-

Compound Preparation: this compound is serially diluted in complete culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the compound dilutions are added to triplicate wells.

-

Parasite Addition: A synchronized parasite culture at 0.5% parasitemia and 2.5% hematocrit is added to each well (100 µL).

-

Incubation: The plate is incubated for 48 hours under the same conditions as the parasite culture.

-

Radiolabeling: [3H]-hypoxanthine (0.5 µCi) is added to each well, and the plate is incubated for an additional 24 hours.

-

Harvesting and Measurement: The plate is harvested onto a glass fiber filter using a cell harvester. The incorporated radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to a drug-free control, and IC50 values are determined by non-linear regression analysis.

Liver Stage Activity Assay (P. cynomolgi in Primary Hepatocytes)

This assay assesses the prophylactic activity of compounds against the liver stages of the parasite.

-

Hepatocyte Seeding: Primary rhesus hepatocytes are seeded in collagen-coated 96-well plates and cultured overnight.

-

Sporozoite Infection: P. cynomolgi sporozoites are freshly dissected from the salivary glands of infected Anopheles mosquitoes and added to the hepatocyte cultures.

-

Compound Treatment: Two hours post-infection, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: Plates are incubated for a period that allows for the development of both schizonts and hypnozoites (typically 6-8 days).

-

Immunofluorescence Staining: The cells are fixed and stained with antibodies specific for Plasmodium proteins (e.g., HSP70) to visualize the parasites.

-

Imaging and Quantification: The number of schizonts and hypnozoites are quantified using high-content imaging systems.

-

Data Analysis: IC50 values are calculated based on the reduction in the number of parasites in treated wells compared to untreated controls.

Gametocyte Viability Assay (pLDH Assay)

This assay determines the effect of compounds on the viability of mature gametocytes by measuring the activity of the parasite-specific lactate dehydrogenase (pLDH).

-

Gametocyte Culture: P. falciparum gametocytes are cultured for 12-14 days to obtain mature stage IV and V gametocytes.

-

Compound Treatment: Mature gametocyte cultures are exposed to serial dilutions of this compound for 48-72 hours.

-

Cell Lysis: The red blood cells are lysed to release the gametocytes and their cellular contents.

-

pLDH Activity Measurement: The pLDH activity is measured spectrophotometrically by monitoring the rate of NADH oxidation to NAD+.

-

Data Analysis: The percentage of gametocyte viability is calculated relative to untreated controls, and IC50 values are determined.

Standard Membrane Feeding Assay (SMFA)

The SMFA is the gold standard for assessing the transmission-blocking potential of a compound by measuring the inhibition of oocyst development in the mosquito vector.

-

Gametocyte Preparation: A mature P. falciparum gametocyte culture (e.g., NF54) is prepared.

-

Compound Incubation: The gametocyte culture is incubated with different concentrations of this compound for 24 hours.

-

Mosquito Feeding: The treated gametocyte culture is fed to female Anopheles stephensi mosquitoes through a membrane feeding apparatus.

-

Mosquito Maintenance: The fed mosquitoes are maintained in a secure insectary for 7-10 days to allow for oocyst development.

-

Oocyst Counting: The mosquito midguts are dissected, stained with mercurochrome, and the number of oocysts per midgut is counted under a microscope.

-

Data Analysis: The transmission-blocking activity is determined by comparing the number of oocysts in mosquitoes fed with treated gametocytes to those fed with untreated gametocytes.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound targets Plasmodium PI4K, a crucial enzyme in the phosphoinositide signaling pathway. Inhibition of PI4K disrupts the production of phosphatidylinositol 4-phosphate (PI4P), which in turn affects the localization and activity of downstream effectors such as the calcium-dependent protein kinase 7 (PfCDPK7). This disruption ultimately impacts essential cellular processes like phospholipid biosynthesis and vesicular trafficking.

Caption: this compound inhibits Plasmodium PI4K, disrupting downstream signaling.

Experimental Workflow for Asexual Blood Stage Assay

The workflow for determining the in vitro activity of this compound against the asexual blood stages of P. falciparum is a multi-step process involving parasite culture, compound treatment, and viability assessment.

References

- 1. benchchem.com [benchchem.com]

- 2. An assay to probe Plasmodium falciparum growth, transmission stage formation and early gametocyte development: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 3. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transmission-blocking activity is determined by transmission-reducing activity and number of control oocysts in Plasmodium falciparum standard membrane-feeding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Post-Translational Modifications of Proteins of Malaria Parasites during the Life Cycle | MDPI [mdpi.com]

MMV390048 (MMV-048): A Technical Guide to its Chemical Structure, Properties, and Antimalarial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMV390048, also known as MMV-048, is a novel antimalarial compound belonging to the 2-aminopyridine class that has shown significant promise in preclinical and early clinical development. It exhibits potent activity against multiple life-cycle stages of Plasmodium parasites, including drug-resistant strains. The compound's primary mechanism of action is the inhibition of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development and survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, mechanism of action, and key experimental data related to MMV390048. Detailed methodologies for seminal experiments are provided to facilitate further research and development.

Chemical Structure and Physicochemical Properties

MMV390048 is a synthetic organic molecule with a distinct 3,5-diaryl-2-aminopyridine core structure. Its chemical and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of MMV390048

| Identifier | Value |

| IUPAC Name | 5-(4-(methylsulfonyl)phenyl)-6'-(trifluoromethyl)-[3,3'-bipyridin]-2-amine |

| Synonyms | This compound, MMV390048 |

| CAS Number | 1314883-11-8 |

| Chemical Formula | C₁₈H₁₄F₃N₃O₂S |

| Molecular Weight | 393.38 g/mol |

| SMILES String | Nc1ccc(c(n1)c2ccc(cc2)S(=O)(=O)C)c3cncc(c3)C(F)(F)F |

| InChI Key | RTJQABCNNLMCJF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of MMV390048

| Property | Value | Reference |

| Appearance | Solid powder | [1] |

| Solubility | DMSO: Sparingly soluble (1-10 mg/ml) | [1] |

| Kinetic Solubility | Not optimal at pH 6.5 | [1] |

| pKa | Data not available | |

| LogP | Data not available |

Mechanism of Action and Signaling Pathway

MMV390048 exerts its antimalarial effect through the specific inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[2][3] PfPI4K is a lipid kinase that plays a vital role in the parasite's intracellular development, particularly in the regulation of membrane trafficking and signaling pathways.

The inhibition of PfPI4K by MMV390048 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key signaling molecule. This disruption has downstream consequences on various cellular processes within the parasite. One of the key affected pathways involves the calcium-dependent protein kinase 7 (PfCDPK7). The localization and activity of PfCDPK7 are dependent on PI4P, and its dysregulation upon PfPI4K inhibition leads to impaired phospholipid biosynthesis, which is essential for parasite membrane formation and growth.

Figure 1: Simplified signaling pathway of MMV390048's mechanism of action.

Biological Activity and Efficacy

MMV390048 has demonstrated potent activity against various stages of the Plasmodium life cycle, including asexual blood stages, liver stages, and gametocytes, making it a potential tool for treatment, prophylaxis, and transmission-blocking.

Table 3: In Vitro Efficacy of MMV390048

| Parasite Strain/Stage | Assay Type | IC₅₀ (nM) | Reference |

| P. falciparum (NF54) | Asexual Blood Stage | 28 | [1] |

| P. falciparum (Dd2) | Asexual Blood Stage | 22.7 | [1] |

| P. falciparum (Multidrug-resistant isolates) | Asexual Blood Stage | Ratio of max/min IC₅₀ = 1.5 | [1] |

| P. falciparum (Late-stage gametocytes) | pLDH assay | 285 | [1] |

| P. cynomolgi (Liver stage schizonts) | In vitro liver stage assay | 61 (at day 0) | [1] |

| P. cynomolgi (Liver stage hypnozoites) | In vitro liver stage assay | >1000 (at day 5) | [1] |

| P. vivax PI4K | Biochemical Assay | 3.4 | [1] |

Table 4: In Vivo Efficacy of MMV390048

| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Value | Reference |

| Mouse | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED₉₀ | 1.1 mg/kg | [1] |

| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED₉₀ (at day 7) | 0.57 mg/kg | [1] |

| Rhesus Macaque | P. cynomolgi | Prophylactic treatment | Full protection | 20 mg/kg | [1] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in various species, including humans, revealing that MMV390048 possesses a long elimination half-life, which is a desirable characteristic for a potential single-dose antimalarial therapy.

Table 5: Pharmacokinetic Parameters of MMV390048

| Species | Dose | T₁₂ (h) | Cₘₐₓ | AUC | Reference |

| Mouse | 20 mg/kg (oral) | ~30 | 1.98 µg/mL | - | [1] |

| Rat | - | - | - | - | |

| Dog | - | - | - | - | |

| Monkey | 20 mg/kg (oral) | ~30 | - | - | [1] |

| Human | 40 mg (single oral) | ~129-215 | 83 ng/mL (MIC) | - | [4] |

| Human | 80 mg (single oral) | ~129-215 | 238 ng/mL (MPC₉₀) | - | [4] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and advancement of research. Below are outlines of protocols for assays central to the evaluation of MMV390048.

In Vitro Asexual Blood Stage Parasite Viability Assay (SYBR Green I-based)

This assay is commonly used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual blood stages of P. falciparum.

Figure 2: Workflow for the SYBR Green I-based parasite viability assay.

Methodology:

-

Parasite Culture: Asynchronous P. falciparum cultures are maintained in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures are synchronized to the ring stage using sorbitol treatment.

-

Drug Preparation: MMV390048 is dissolved in DMSO to create a stock solution, from which serial dilutions are prepared in culture medium.

-

Assay Setup: In a 96-well plate, 100 µL of parasite culture (typically 0.5% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the drug dilutions. Control wells with no drug and wells with a known antimalarial are included.

-

Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

-

Fluorescence Reading: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The fluorescence readings are normalized to the controls, and the IC₅₀ value is calculated by fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy in a Humanized Mouse Model

The humanized severe combined immunodeficient (SCID) mouse model is used to evaluate the in vivo efficacy of antimalarial compounds against human P. falciparum strains.[1]

Methodology:

-

Animal Model: NOD-scid IL-2Rγ⁻/⁻ (NSG) mice are engrafted with human red blood cells.

-

Infection: Mice are infected intravenously with P. falciparum (e.g., 3D7 strain) parasitized human red blood cells.

-

Drug Administration: Once a stable parasitemia is established (typically around 1-2%), MMV390048 is administered orally once daily for four consecutive days. A vehicle control group is included.

-

Parasitemia Monitoring: Blood samples are collected daily, and parasitemia is determined by flow cytometry or Giemsa-stained blood smears.

-

Data Analysis: The percentage reduction in parasitemia in the treated group compared to the vehicle control group is calculated. The 90% effective dose (ED₉₀) is determined from the dose-response data.

Conclusion

MMV390048 is a potent antimalarial candidate with a novel mechanism of action targeting Plasmodium PI4K. Its broad activity across the parasite life cycle and favorable pharmacokinetic profile make it a promising component for future single-dose combination therapies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working towards the goal of malaria eradication. Further investigation into its physicochemical properties, such as pKa and a detailed pH-solubility profile, would be beneficial for optimizing formulation and delivery.

References

- 1. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI4‐kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Phase 1, Placebo-controlled, Randomized, Single Ascending Dose Study and a Volunteer Infection Study to Characterize the Safety, Pharmacokinetics, and Antimalarial Activity of the Plasmodium Phosphatidylinositol 4-Kinase Inhibitor MMV390048 - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Novel Antimalarial Candidate: An In-Depth Technical Guide to the Initial In Vitro and In Vivo Studies of MMV-048

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational preclinical and early clinical research on MMV-048 (also known as MMV390048), a novel aminopyridine-class antimalarial compound. This compound has garnered significant attention for its potent activity against multiple life-cycle stages of Plasmodium parasites, including strains resistant to current therapies. This document details the key in vitro and in vivo studies, presenting quantitative data in structured tables, outlining experimental methodologies, and visualizing critical pathways and workflows.

Core Data Summary

The following tables summarize the key quantitative data from the initial studies of this compound, providing a comparative overview of its activity, efficacy, and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound against Plasmodium falciparum

| Parameter | Strain/Condition | Value (nM) | Reference(s) |

| IC50 | NF54 (drug-sensitive) | 28 | [1] |

| IC90 | NF54 (drug-sensitive) | 40 | [1] |

| IC50 Ratio | Multidrug-resistant clinical isolates (max/min) | 1.5 | [1] |

| Gametocyte Viability IC50 | Late-stage gametocytes (IV and V) | 285 | [2] |

| Liver Stage Schizonts IC50 | P. cynomolgi | 64 | [3] |

| Liver Stage Hypnozoites IC50 | P. cynomolgi | 61 | [3] |

Table 2: In Vivo Efficacy of this compound in Murine Models

| Model | Parasite Strain | Dosing Regimen | Efficacy Metric | Value (mg/kg) | Reference(s) |

| Mouse Efficacy Model | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED90 (at 96h) | 1.1 | [1][2] |

| Mouse Efficacy Model | P. berghei | 4 oral doses (4, 24, 48, 72h post-infection) | ED50 | 0.57 | [1][2] |

| Humanized SCID Mouse | P. falciparum (3D7) | Once daily oral for 4 days | ED90 (at day 7) | 0.57 | [1][2] |

| Mouse Efficacy Model | P. berghei | Single oral dose (24h post-infection) | Curative Dose | 30 | [1][2] |

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Species | Dose | Clearance (CL/F) (L/h/kg) | Volume of Distribution (Vz/F) (L/kg) | Half-life (t1/2) (h) | Reference(s) |

| Mouse | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |

| Rat | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |

| Dog | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |

| Monkey | Intravenous | 0.036 - 0.39 | 1.3 - 3.0 | Moderate to long | [1] |

| Human (Healthy Volunteers) | Single Oral Dose (up to 120 mg) | - | - | 129 - 215 | [4][5] |

Mechanism of Action: Targeting PfPI4K

Genomic and chemoproteomic studies have identified the molecular target of this compound as Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[1][6] This lipid kinase is crucial for the parasite's development and is believed to be involved in essential membrane trafficking events at the Golgi apparatus.[4] The inhibition of PfPI4K by this compound disrupts these processes, leading to parasite death.

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted in the initial evaluation of this compound.

In Vitro Parasite Growth Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.

Methodology:

-

Parasite Culture: Asexual stages of P. falciparum (e.g., NF54 strain) are maintained in continuous culture in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

-

Assay Procedure:

-

Synchronized ring-stage parasites are seeded in 96-well plates at a defined parasitemia and hematocrit.

-

The serially diluted this compound is added to the wells.

-

The plates are incubated for one parasitic life cycle (approximately 48 hours).

-

-

Measurement of Inhibition: Parasite growth is quantified using methods such as the SYBR Green I-based fluorescence assay, which measures DNA content, or by microscopy of Giemsa-stained smears.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

In Vivo Efficacy in a P. berghei Mouse Model

Objective: To assess the in vivo efficacy (ED50 and ED90) of this compound in a murine malaria model.

Methodology:

-

Animal Model: Female Swiss Webster or similar mice are used.

-

Infection: Mice are infected intraperitoneally or intravenously with P. berghei-infected erythrocytes.

-

Drug Administration:

-

This compound is formulated in a suitable vehicle for oral administration.

-

Treatment is initiated a few hours after infection and continues for a defined period (e.g., once daily for four days).[2]

-

-

Assessment of Parasitemia:

-

Blood smears are prepared from tail blood at specified time points.

-

The smears are stained with Giemsa, and parasitemia is determined by microscopic examination.

-

-

Data Analysis: The effective dose that reduces parasitemia by 50% (ED50) and 90% (ED90) compared to the vehicle-treated control group is calculated.

Efficacy in a Humanized P. falciparum Mouse Model

Objective: To evaluate the efficacy of this compound against the human malaria parasite P. falciparum in an in vivo setting.

Methodology:

-

Animal Model: Severe combined immunodeficient (SCID) mice that lack a functional immune system are used.

-

Humanization: The mice are engrafted with human erythrocytes to support the growth of P. falciparum.[1]

-

Infection: The humanized mice are infected with a drug-sensitive strain of P. falciparum (e.g., 3D7).[2]

-

Drug Administration: this compound is administered orally, typically once daily for four consecutive days.[2]

-

Assessment of Parasitemia: Parasitemia is monitored by flow cytometry or quantitative PCR (qPCR) of blood samples.[2]

-

Data Analysis: The ED90 is determined by comparing the parasitemia in treated mice to that in a control group.

Target Identification via Chemoproteomics

Objective: To identify the molecular target of this compound in P. falciparum.

Methodology:

-

Affinity Chromatography:

-

An analog of this compound with a linker is synthesized and immobilized on sepharose beads.[7]

-

A lysate of P. falciparum blood-stage parasites is incubated with the beads.

-

In a competitive binding experiment, the lysate is pre-incubated with an excess of free this compound before adding it to the beads.

-

-

Protein Identification:

-

Proteins that bind to the beads are eluted and digested into peptides.

-

The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

-

Data Analysis: The protein whose binding is competitively inhibited by free this compound is identified as the likely target.[7]

Experimental and Developmental Workflow

The development of this compound followed a structured workflow from initial discovery to clinical trials.

Conclusion

The initial in vitro and in vivo studies of this compound have established it as a promising antimalarial candidate with a novel mechanism of action. Its potent activity against multiple parasite life-cycle stages and drug-resistant strains, combined with a favorable pharmacokinetic profile, underscores its potential as a next-generation antimalarial therapy. Further clinical development is warranted to fully elucidate its efficacy and safety in patient populations.

References

- 1. repositorio.uam.es [repositorio.uam.es]

- 2. Antimalarial efficacy of MMV390048, an inhibitor of Plasmodium phosphatidylinositol 4-kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scientificarchives.com [scientificarchives.com]

- 4. mmv.org [mmv.org]

- 5. Screening of Traditionally Used Plants for In Vivo Antimalarial Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.nyu.edu [med.nyu.edu]

- 7. Identification of Plasmodium PI4 kinase as target of MMV390048 by chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyridine Scaffold: A Technical Guide to its Role in Antimalarial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent threat of malaria, exacerbated by the emergence of drug-resistant Plasmodium falciparum strains, necessitates the urgent discovery of novel antimalarial agents with new mechanisms of action. The aminopyridine class of compounds has emerged as a particularly promising scaffold in antimalarial drug discovery, yielding potent candidates with activity against multiple life-cycle stages of the parasite. This technical guide provides an in-depth overview of the role of aminopyridines in the antimalarial drug discovery pipeline, from initial hit identification to preclinical and clinical development. It covers the key chemical series, their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Introduction

Malaria remains a significant global health burden, with hundreds of thousands of deaths annually, primarily in sub-Saharan Africa. The efficacy of current frontline artemisinin-based combination therapies (ACTs) is threatened by the spread of parasite resistance, underscoring the critical need for new antimalarials. Phenotypic screening of diverse chemical libraries has been a fruitful approach to identifying novel antimalarial scaffolds. Among these, the aminopyridine core has proven to be a versatile starting point for the development of potent and orally bioavailable drug candidates. This guide will focus on two prominent classes of aminopyridine-based antimalarials: the 3,5-diaryl-2-aminopyridines, which led to the identification of phosphatidylinositol 4-kinase (PI4K) inhibitors, and the 2,4-diaminopyrimidines, exemplified by the dihydrofolate reductase (DHFR) inhibitor P218.

Key Aminopyridine Antimalarial Classes and their Mechanisms of Action

3,5-Diaryl-2-Aminopyridines and their Derivatives: Targeting PfPI4K

A significant breakthrough in antimalarial drug discovery was the identification of the 3,5-diaryl-2-aminopyridine scaffold from a high-throughput phenotypic screen.[1] Further optimization of this series led to the discovery of MMV390048, a potent inhibitor of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K).[2]

Mechanism of Action: PfPI4K Inhibition

PfPI4K is a crucial enzyme in the parasite, playing a key role in the regulation of phospholipid biosynthesis and vesicular trafficking.[3][4] MMV390048 binds to the ATP-binding site of PfPI4K, disrupting its function.[5] This inhibition leads to a cascade of downstream effects, including the mislocalization of PfCDPK7, a calcium-dependent protein kinase, and the dysregulation of phosphatidylcholine synthesis, ultimately leading to parasite death.[3] The inhibition of PfPI4K has been shown to be effective against all life cycle stages of the malaria parasite, making it an attractive target for transmission-blocking and prophylactic drugs.[1]

P218: A Dihydrofolate Reductase (DHFR) Inhibitor

P218 is a highly selective inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), an enzyme essential for the synthesis of folate, a precursor for DNA synthesis.[6] Unlike older antifolates like pyrimethamine, P218 was specifically designed to be effective against pyrimethamine-resistant strains of P. falciparum.[6]

Mechanism of Action: DHFR Inhibition

P218 binds to the active site of PfDHFR, preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade of the folate pathway inhibits the synthesis of thymidylate, purines, and some amino acids, which are essential for DNA replication and parasite proliferation. The high selectivity of P218 for PfDHFR over human DHFR is attributed to differences in the active site architecture between the parasite and human enzymes.[6]

Data Presentation: In Vitro and In Vivo Activity

The following tables summarize the quantitative data for representative aminopyridine antimalarials.

Table 1: In Vitro Antiplasmodial Activity of 3,5-Diaryl-2-Aminopyridine Derivatives

| Compound | P. falciparum Strain K1 (Chloroquine-Resistant) IC50 (nM) | P. falciparum Strain NF54 (Chloroquine-Sensitive) IC50 (nM) | Reference(s) |

| Compound 15 | 25.0 | 28.0 | [7] |

| Compound 4 (Pyrazine analog) | 8.4 | 10 | [5][8] |

| MMV390048 | - | 28 | [5] |

| Compound 1 | 7-14 | - | [1] |

| Compound 2 | 7-14 | - | [1] |

Table 2: In Vivo Efficacy of Aminopyridine Derivatives in the P. berghei Mouse Model

| Compound | Administration Route | Dose | Efficacy | Reference(s) |

| Compound 15 | Oral | 30 mg/kg (single dose) | Complete cure | [7] |

| Compound 15 | Oral | 4-dose test | ED50: 0.83 mg/kg, ED90: 1.74 mg/kg | [7] |

| Compound 4 (Pyrazine analog) | Oral | 4 x 10 mg/kg | Complete cure | [5][8] |

Table 3: Pharmacokinetic Parameters of Aminopyridine Derivatives in Mice

| Compound | Administration Route | Dose | Tmax (h) | Cmax (µM) | t1/2 (h) | Bioavailability (%) | Reference(s) |

| Compound 1 | Oral | 20 mg/kg | 1 | 1.9 | 2.53 | 69 | [1] |

| Compound 1 | Intravenous | 4 mg/kg | - | - | 0.87 | - | [1] |

| Compound 2 | Oral | 20 mg/kg | 0.5 | 3.3 | 2.96 | 59.7 | [1] |

| Compound 2 | Intravenous | 4 mg/kg | - | - | 0.68 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyridine antimalarials.

General Antimalarial Drug Discovery Workflow

The discovery of aminopyridine antimalarials follows a well-established drug discovery pipeline.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

-

Materials:

-

P. falciparum culture (e.g., K1 or NF54 strains)

-

Human erythrocytes

-

Complete culture medium (e.g., RPMI-1640 with supplements)

-

96-well microplates

-

Test compounds and control drugs (e.g., Chloroquine)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

-

Fluorescence microplate reader

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate.

-

Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Prepare a parasite suspension with a defined parasitemia and hematocrit.

-

Incubation: Add the parasite suspension to the wells containing the compounds and incubate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I to each well.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each compound concentration relative to the untreated control. Determine the IC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Efficacy in the P. berghei Mouse Model

This model is commonly used to assess the in vivo efficacy of antimalarial drug candidates.

-

Materials:

-

Plasmodium berghei ANKA strain

-

Mice (e.g., Swiss Webster or ICR)

-

Test compounds and control drugs (e.g., Chloroquine)

-

Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

-

Giemsa stain

-

Microscope

-

-

Procedure (4-Day Suppressive Test):

-

Infection: Infect mice intraperitoneally with P. berghei-parasitized red blood cells.

-

Treatment: Administer the test compound orally or via another appropriate route once daily for four consecutive days, starting on the day of infection. A control group receives the vehicle only.

-

Parasitemia Monitoring: On day 4 post-infection, collect tail blood smears, stain with Giemsa, and determine the percentage of parasitized red blood cells by microscopic examination.

-

Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. The effective dose that suppresses parasitemia by 50% (ED50) and 90% (ED90) can be determined from dose-response studies.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the toxicity of compounds against mammalian cell lines to determine their selectivity index.

-

Materials:

-

Mammalian cell lines (e.g., HepG2, HEK293T)

-

Complete cell culture medium (e.g., DMEM with FBS)

-

96-well microplates

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the 50% cytotoxic concentration (CC50) from the dose-response curve. The selectivity index (SI) is then calculated as CC50 / IC50.

-

Synthesis of 3,5-Diaryl-2-Aminopyridines

The synthesis of 3,5-diaryl-2-aminopyridines is often achieved through a palladium-catalyzed Suzuki cross-coupling reaction.

A general procedure involves the reaction of a 2-amino-3,5-dihalopyridine with two equivalents of an appropriate arylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in a suitable solvent system under reflux conditions.

Clinical Development

Several aminopyridine-based antimalarials have progressed to clinical trials. For instance, P218 has undergone Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy volunteers.[9] Similarly, other aminopyridine derivatives are in various stages of preclinical and clinical development, highlighting the continued importance of this scaffold in the search for new antimalarial therapies.[10]

Conclusion

The aminopyridine class has proven to be a rich source of novel antimalarial drug candidates. Through systematic medicinal chemistry efforts and a deeper understanding of their mechanisms of action, researchers have developed potent compounds with activity against drug-resistant parasites and multiple life-cycle stages. The continued exploration of the aminopyridine scaffold, coupled with innovative drug delivery strategies, holds great promise for the development of the next generation of antimalarial drugs to combat this devastating disease.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Pharmacokinetic Study of Antimalarial 3,5-Diaryl-2-aminopyridine Derivatives [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Safety, pharmacokinetics, and antimalarial activity of the novel triaminopyrimidine ZY-19489: a first-in-human, randomised, placebo-controlled, double-blind, single ascending dose study, pilot food-effect study, and volunteer infection study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ris.cdu.edu.au [ris.cdu.edu.au]

Methodological & Application

MMV-048: Detailed Synthesis and Purification Protocols for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

MMV-048 (also known as MMV390048) is a promising antimalarial candidate belonging to the aminopyridine class.[1] It exhibits potent activity against multiple life stages of the Plasmodium parasite, including those resistant to current therapies.[2] The compound's novel mechanism of action, the inhibition of Plasmodium falciparum phosphatidylinositol 4-kinase (PfPI4K), makes it a valuable tool for malaria research and a potential cornerstone for future therapeutic strategies.[2]

This document provides detailed application notes and protocols for the synthesis and purification of this compound, specifically focusing on a recently developed palladium-free synthetic route.[3] This "bottom-up" approach offers a more cost-effective and sustainable alternative to earlier methods that relied on expensive palladium catalysts.[3] The protocols are intended to furnish researchers with the necessary information to produce high-purity this compound for laboratory and preclinical studies.

Data Summary

The following tables summarize the quantitative data for the palladium-free synthesis of this compound, including yields and purity for each key intermediate and the final product.

Table 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)

| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 2,5-dibromopyridine | Me₃SiCF₃, NaI, CuI | NMP | 100 | 24 | 78 | >95 (by NMR) |

Table 2: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)

| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 2 | 5-bromo-2-(trifluoromethyl)pyridine | t-BuOK, NCCH₂CO₂t-Bu | THF | 0 to rt | 2 | 85 | >95 (by NMR) |

| 3 | Intermediate from Step 2 | NaCl, H₂O | DMSO | 150 | 2 | 79 | >95 (by NMR) |

Table 3: Synthesis of Vinamidinium Salt Intermediate 3

| Step | Reactant | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 4 | 4-(methylsulfonyl)phenylacetic acid | POCl₃, DMF | Acetonitrile | 0 to rt | 16 | 95 | >98 (by NMR) |

| 5 | Intermediate from Step 4 | HPF₆ | H₂O | rt | 1 | 95 | >98 (by NMR) |

Table 4: Final Synthesis and Purification of this compound

| Step | Reactants | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 6 | Intermediate 2, Intermediate 3 | t-BuOK | THF | rt | 16 | 65 | >98 (by HPLC) |

| 7 | Crude this compound | Silica Gel | DCM/MeOH | rt | - | >90 (recovery) | >99 (by HPLC) |

Experimental Protocols

Synthesis of this compound (Palladium-Free Route)

This protocol is adapted from the "bottom-up" synthesis described by Paymode et al.[3]

Step 1: Synthesis of 5-bromo-2-(trifluoromethyl)pyridine (Intermediate 1)

-

To a sealed tube, add 2,5-dibromopyridine (1.0 equiv), sodium iodide (2.0 equiv), and copper(I) iodide (1.5 equiv).

-

Add N-methyl-2-pyrrolidone (NMP) to dissolve the reactants.

-

Add trifluoromethyltrimethylsilane (Me₃SiCF₃) (2.0 equiv) to the mixture.

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

After cooling to room temperature, dilute the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 5-bromo-2-(trifluoromethyl)pyridine.

Step 2 & 3: Synthesis of 2-((5-bromopyridin-2-yl)methyl)acetonitrile (Intermediate 2)

-

Dissolve 5-bromo-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Add potassium tert-butoxide (t-BuOK) (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

-

Add tert-butyl cyanoacetate (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

-